

# An In-depth Technical Guide to CAS Number 176797-26-5 (S-17092)

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

S-17092, identified by CAS number 176797-26-5, is a potent and selective, orally active inhibitor of the enzyme prolyl endopeptidase (PEP).[1][2] This inhibition leads to a reduction in the degradation of various neuropeptides in the brain, which is the primary mechanism behind its nootropic effects. S-17092 has been investigated for its therapeutic potential in treating cognitive deficits associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1] Preclinical studies in rodent and primate models have demonstrated its ability to reverse chemically-induced amnesia and improve cognitive function.[3] Furthermore, a Phase I clinical trial in elderly volunteers has established its safety profile and provided evidence of target engagement and central nervous system activity in humans.[4] This technical guide provides a comprehensive overview of the scientific literature on S-17092, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

## **Core Compound Information**



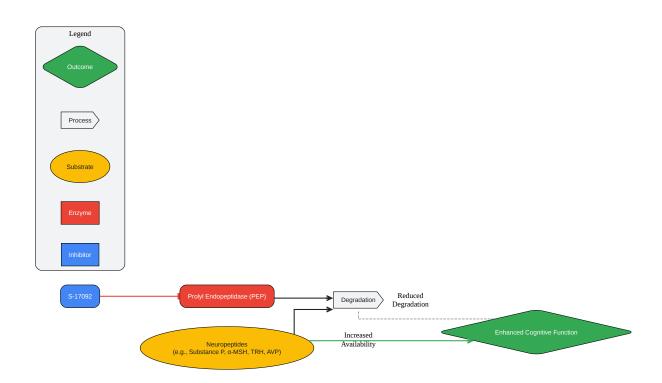
Identifier	Value
CAS Number	176797-26-5
Synonym	S-17092
IUPAC Name	[(2S,3aS,7aS)-1-[[(1R,2R)-2-phenylcyclopropyl]carbonyl]-2-(thiazolidine-3-carbonyl)octahydro-1H-indole]
Molecular Formula	C22H28N2O2S
Molecular Weight	384.54 g/mol

## **Mechanism of Action**

S-17092 exerts its pharmacological effects through the potent and selective inhibition of prolyl endopeptidase (PEP), a serine protease that plays a significant role in the metabolism of proline-containing neuropeptides. By inhibiting PEP, S-17092 effectively increases the half-life and bioavailability of several key neuropeptides in the brain. This leads to enhanced neuropeptidergic neurotransmission, which is thought to underlie the observed improvements in cognitive function.

The following signaling pathway illustrates the mechanism of action of S-17092:





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Caption: Mechanism of action of S-17092.



**Quantitative Pharmacological Data** 

**Table 1: In Vitro Efficacy** 

Parameter	Value	Assay Conditions	Source
IC50	8.3 nM	Inhibition of prolyl endopeptidase activity in rat cortical extracts.	Bellemère et al., 2003

**Table 2: Phase I Clinical Trial Pharmacokinetics in** 

**Elderly Volunteers** 

Parameter	Value	Dose(s)	Study Day	Source
Terminal Half-life (t½)	9 - 31 hours	100, 400, 800, 1200 mg	Day 1	Morain et al., 2000[4]
Terminal Half-life (t½)	7 - 18 hours	100, 400, 800, 1200 mg	Day 14	Morain et al., 2000[4]

### **Table 3: Preclinical Efficacy in a Primate Model of**

**Parkinsonism** 

Parameter	Value	Animal Model	Source
Effective Dose	3 mg/kg	MPTP-treated monkeys with cognitive deficits.	Schneider et al., 2002[3]

## Experimental Protocols In Vitro Prolyl Endopeptidase (PEP) Activity Assay

A common method for determining PEP activity and the inhibitory potential of compounds like S-17092 involves a fluorometric assay.

Principle: The assay utilizes a synthetic fluorogenic substrate, Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC). PEP cleaves this substrate, releasing the highly fluorescent







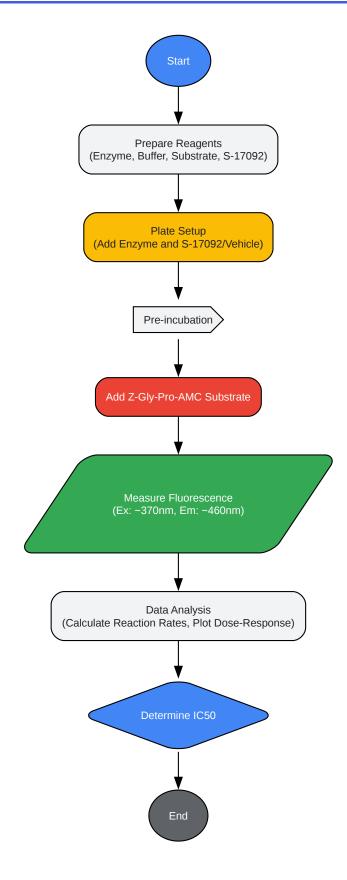
7-amino-4-methylcoumarin (AMC). The rate of AMC formation, measured by an increase in fluorescence, is directly proportional to the PEP activity.

#### General Protocol:

- · Reagents:
  - PEP enzyme source (e.g., purified enzyme, brain tissue homogenate)
  - Assay buffer (e.g., Tris-HCl or phosphate buffer at physiological pH)
  - Z-Gly-Pro-AMC substrate solution
  - S-17092 or other test inhibitors dissolved in a suitable solvent (e.g., DMSO)
  - 96-well black microplates
- Procedure: a. Prepare serial dilutions of S-17092 in the assay buffer. b. In the wells of the microplate, add the PEP enzyme source. c. Add the S-17092 dilutions or vehicle control to the respective wells and pre-incubate for a defined period at a controlled temperature (e.g., 37°C). d. Initiate the enzymatic reaction by adding the Z-Gly-Pro-AMC substrate to all wells. e. Immediately begin monitoring the fluorescence intensity at an excitation wavelength of approximately 360-380 nm and an emission wavelength of around 460 nm using a microplate reader. f. Record the fluorescence at regular intervals for a specified duration.
- Data Analysis: a. Calculate the rate of reaction (increase in fluorescence per unit time) for each concentration of S-17092. b. Plot the reaction rate against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve.

Workflow Diagram:





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Caption: Workflow for the in vitro PEP activity assay.



### **Scopolamine-Induced Amnesia Model in Rodents**

This is a widely used preclinical model to evaluate the efficacy of nootropic and anti-amnesic compounds.

Principle: Scopolamine, a muscarinic acetylcholine receptor antagonist, induces a transient state of cognitive impairment, particularly affecting learning and memory, which mimics certain aspects of dementia. The ability of a test compound to prevent or reverse these deficits is assessed.

#### General Protocol:

- Animals: Adult male rats or mice are commonly used.
- Apparatus: A passive avoidance apparatus or a T-maze is typically employed.
- Procedure: a. Habituation: Animals are familiarized with the testing apparatus. b. Drug
  Administration: Animals are pre-treated with S-17092 or vehicle at specified doses and
  routes of administration (e.g., oral gavage). c. Amnesia Induction: After a defined pretreatment period, scopolamine (or saline for control groups) is administered, typically via
  intraperitoneal injection. d. Behavioral Testing: Following scopolamine administration,
  cognitive function is assessed using tasks such as:
  - Passive Avoidance Task: This task assesses fear-motivated memory. Animals learn to avoid a dark compartment where they previously received a mild foot shock. A longer latency to enter the dark compartment indicates better memory retention.
  - T-Maze Spontaneous Alternation: This task assesses spatial working memory. Rodents
    have a natural tendency to alternate their choice of arms in a T-maze. A higher percentage
    of spontaneous alternations indicates better working memory.
- Data Analysis: Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the performance of the S-17092-treated groups with the vehicle- and scopolaminetreated control groups.

## MPTP-Induced Cognitive Deficit Model in Non-Human Primates



This model recapitulates some of the cognitive dysfunctions observed in early-stage Parkinson's disease.

Principle: Chronic administration of low doses of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to monkeys induces a selective degeneration of dopaminergic neurons in the nigrostriatal pathway, leading to cognitive deficits with minimal motor impairments.[3]

General Protocol (based on Schneider et al., 2002):

- Animals: Macaque monkeys are often used.
- MPTP Administration: A chronic, low-dose regimen of MPTP administration is employed to induce stable cognitive deficits without severe parkinsonian motor symptoms.
- Behavioral Testing: A battery of cognitive tasks sensitive to frontal lobe and striatal dysfunction is used, including:
  - Delayed Response Task: This task assesses spatial working memory. The monkey must remember the location of a briefly presented cue after a delay period.
  - Delayed Matching-to-Sample Task: This task assesses recognition memory. The monkey is presented with a sample stimulus and, after a delay, must choose the matching stimulus from a set of options.
  - Delayed Alternation Task: This task assesses spatial working memory and behavioral flexibility. The monkey must alternate its responses between two locations to receive a reward.
- S-17092 Treatment: S-17092 is administered orally, and its effects on the performance of the cognitive tasks are evaluated.
- Data Analysis: Performance metrics (e.g., accuracy, reaction time) are statistically compared before and after S-17092 treatment.

### Phase I Clinical Trial in Elderly Healthy Volunteers

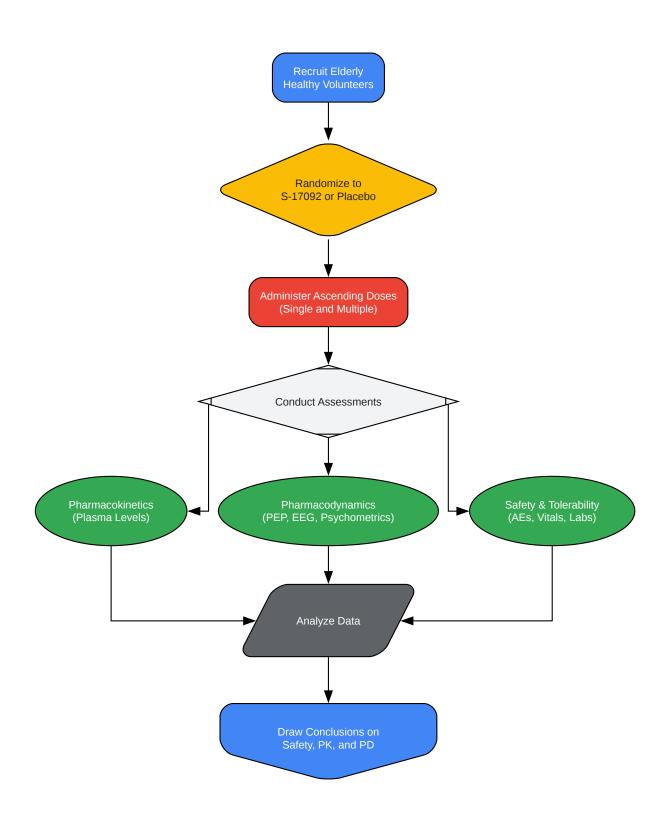
Study Design (based on Morain et al., 2000):



- Design: A double-blind, randomized, placebo-controlled, single and multiple ascending dose study.[4]
- Participants: Healthy elderly male and female volunteers.
- Dose Groups: Ascending single and multiple oral doses of S-17092 (e.g., 100, 400, 800, and 1200 mg) or placebo were administered.[4]
- Assessments:
  - Pharmacokinetics: Plasma concentrations of S-17092 were measured at various time points to determine pharmacokinetic parameters such as Cmax, tmax, and t½.
  - Pharmacodynamics:
    - Plasma PEP Activity: Inhibition of PEP activity in plasma was measured to confirm target engagement.
    - Quantitative Electroencephalogram (qEEG): EEG was recorded to assess the central nervous system effects of the drug.
    - Psychometric Tests: A battery of tests was used to evaluate cognitive function, including verbal memory.
  - Safety and Tolerability: Adverse events, vital signs, ECGs, and clinical laboratory tests were monitored throughout the study.

Logical Relationship Diagram:





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Caption: Logical flow of the Phase I clinical trial of S-17092.



### Conclusion

S-17092 is a well-characterized prolyl endopeptidase inhibitor with a clear mechanism of action and demonstrated pro-cognitive effects in preclinical models. The available data from a Phase I clinical trial in elderly volunteers support its safety and central activity in humans. This technical guide provides a consolidated resource of the key scientific literature on S-17092, offering valuable information for researchers and drug development professionals interested in the therapeutic potential of PEP inhibitors for cognitive disorders. Further investigation in larger clinical trials would be necessary to fully establish its efficacy in patient populations.

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